(9-Bromo-9H-fluoren-9-yl)(trimethyl)silane
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Overview
Description
(9-Bromo-9H-fluoren-9-yl)(trimethyl)silane is a chemical compound with the molecular formula C16H17BrSi. It is a derivative of fluorene, where a bromine atom is attached to the 9th position of the fluorene ring, and a trimethylsilyl group is also attached to the same position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Bromo-9H-fluoren-9-yl)(trimethyl)silane typically involves the bromination of fluorene followed by the introduction of the trimethylsilyl group. One common method is as follows:
Bromination of Fluorene: Fluorene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 9-bromofluorene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(9-Bromo-9H-fluoren-9-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, sodium thiolate, and primary amines. These reactions typically occur under mild conditions with the use of a base.
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used.
Major Products Formed
Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed from coupling reactions.
Scientific Research Applications
(9-Bromo-9H-fluoren-9-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It is used in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and other medicinal compounds.
Industry: It is used in the production of materials such as polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of (9-Bromo-9H-fluoren-9-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the trimethylsilyl group. The bromine atom acts as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates and facilitate reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
9-Bromofluorene: Similar to (9-Bromo-9H-fluoren-9-yl)(trimethyl)silane but lacks the trimethylsilyl group.
9-Trimethylsilylfluorene: Similar but lacks the bromine atom.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the trimethylsilyl group at the 9th position of the fluorene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
CAS No. |
17933-56-1 |
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Molecular Formula |
C16H17BrSi |
Molecular Weight |
317.29 g/mol |
IUPAC Name |
(9-bromofluoren-9-yl)-trimethylsilane |
InChI |
InChI=1S/C16H17BrSi/c1-18(2,3)16(17)14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11H,1-3H3 |
InChI Key |
VYRYUQDMQMCLOH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)Br |
Origin of Product |
United States |
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